3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide
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Overview
Description
3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide, also known as DMMPB, is a synthetic compound that has gained interest in the scientific community due to its potential use in various research applications.
Scientific Research Applications
Neurodegenerative Disease Research
3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide has shown potential as a dual inhibitor of DAPK1 and CSF1R, which are kinases implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . By inhibiting these kinases, the compound can reduce tau aggregation and neuroinflammation, offering a promising therapeutic approach for tauopathies.
Cancer Therapy
This compound has been explored for its potential in cancer therapy due to its ability to inhibit specific kinases involved in tumor growth and metastasis . The dual inhibition of DAPK1 and CSF1R can disrupt cancer cell signaling pathways, potentially leading to reduced tumor progression and improved patient outcomes.
Antioxidant Research
Studies have indicated that 3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide exhibits significant antioxidant properties . This makes it a valuable candidate for research into oxidative stress-related conditions, including chronic inflammatory diseases and aging.
Antibacterial Applications
The compound has demonstrated antibacterial activity, making it a subject of interest in the development of new antibacterial agents . Its effectiveness against various bacterial strains could lead to the creation of novel antibiotics, addressing the growing issue of antibiotic resistance.
Kinase Inhibition Studies
As a kinase inhibitor, 3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide is valuable in the study of kinase-related signaling pathways . Researchers can use this compound to better understand the role of specific kinases in cellular processes and disease mechanisms.
Drug Development and Screening
The compound’s unique structure and biological activity make it a useful tool in drug development and screening . It can be used to identify new therapeutic targets and to test the efficacy and safety of potential new drugs in preclinical studies.
Molecular Docking Studies
3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide is often used in molecular docking studies to predict its interaction with various biological targets . These studies help in understanding the binding affinity and specificity of the compound, aiding in the design of more effective drugs.
Biochemical Assays
The compound is utilized in various biochemical assays to study its effects on different biological systems . These assays can provide insights into its mechanism of action, toxicity, and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide are DAPK1 and CSF1R . These kinases have been correlated with several complex neurodegenerative tauopathies .
Mode of Action
The compound acts as a dual inhibitor of DAPK1 and CSF1R . It interacts with these targets to inhibit their function, thereby affecting the formation of tau aggregates and neuroinflammation .
Biochemical Pathways
The inhibition of DAPK1 and CSF1R affects the biochemical pathways associated with tauopathies . DAPK1 inhibitors halt the formation of tau aggregates and counteract neuronal death, while CSF1R inhibitors could alleviate the tauopathies-associated neuroinflammation .
Result of Action
The result of the compound’s action is the inhibition of tau aggregates formation and neuroinflammation . The most potent DAPK1 inhibitor in the in vitro kinase assay was the most effective tau aggregates formation inhibitor in the cellular assay .
properties
IUPAC Name |
3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-11-4-9(5-12(6-11)20-2)13(18)17-10-7-15-14(21-3)16-8-10/h4-8H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJDJBZFZCBTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CN=C(N=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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